
Benzyl 3,3-difluoropyrrolidine-1-carboxylate
Overview
Description
Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS: 163457-22-5) is a pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and two fluorine substituents at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₃F₂NO₂, with a molecular weight of 241.24 g/mol and a purity of ≥95% . The compound is classified under the Canadian HS code 2933990020, denoting heterocyclic compounds with an unfused five-membered ring containing nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the fluorination of benzyl 3-oxopyrrolidine-1-carboxylate. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in dichloromethane at room temperature for approximately 14 hours, yielding the desired product with a 50% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrrolidine ring.
Scientific Research Applications
Chemical Synthesis
Benzyl 3,3-difluoropyrrolidine-1-carboxylate is primarily utilized as a building block for synthesizing more complex molecules. Its role in the development of fluorinated pharmaceuticals and agrochemicals is significant due to the enhanced biological activity imparted by the fluorine atoms. The compound's unique structure allows for various chemical reactions, including oxidation and reduction, which can further functionalize the molecule for specific applications.
Key Synthetic Routes
- Fluorination : The synthesis often involves fluorination processes using reagents like diethylaminosulfur trifluoride (DAST) in dichloromethane.
- Functionalization : The compound can undergo reactions with common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, expanding its utility in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a precursor for drug development. Its structural similarity to biologically active molecules makes it a candidate for studying enzyme inhibitors and receptor ligands. Research indicates its antibacterial properties and potential use in developing new antibiotics against resistant strains .
Therapeutic Applications
- Antibacterial Agents : The compound's derivatives exhibit activity against various bacterial strains, making them suitable for antibiotic development.
- Pain Management : Its analgesic and anti-inflammatory properties suggest possible therapeutic uses in pain relief.
Biological Research
The compound is employed in biological research to investigate its interactions with specific molecular targets. The incorporation of fluorine enhances binding affinity and stability, making it an effective inhibitor or ligand in biological systems. Studies have focused on its role in modulating enzyme activity and receptor interactions, which are crucial for understanding its therapeutic potential .
Industrial Applications
Beyond academic research, this compound finds applications in the production of specialty chemicals and materials. The unique properties conferred by the fluorine atoms allow for the creation of materials with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or ligand. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural and functional properties of Benzyl 3,3-difluoropyrrolidine-1-carboxylate are critically compared to related pyrrolidine derivatives below.
Table 1: Key Comparisons of Pyrrolidine Derivatives
Structural and Functional Analysis
Electronic and Steric Effects
- Fluorine vs. Hydroxyl: The 3,3-difluoro substitution in the target compound reduces electron density at the pyrrolidine ring compared to the hydroxyl analog (C₁₂H₁₅NO₃) . Fluorine’s electronegativity also increases oxidative stability, whereas the hydroxyl group’s hydrogen-bonding capability enhances solubility in polar solvents.
- Iodine vs. Fluorine: The iodo analog (C₁₂H₁₃INO₂) exhibits a higher molecular weight (330.14 vs. 241.24) and distinct reactivity in cross-coupling reactions due to iodine’s polarizability .
Crystallographic and Physical Properties
- Iodo Analog : The heavy iodine atom in Benzyl 3-iodopyrrolidine-1-carboxylate enhances X-ray diffraction signal intensity, making it valuable for crystal structure determination .
- Hydroxyl Analog : The hydroxyl group’s hydrogen-bonding capacity (e.g., O–H stretching at ~3358 cm⁻¹ in FTIR) contrasts with the C–F stretches (1000–1300 cm⁻¹) in the difluoro compound .
Biological Activity
Benzyl 3,3-difluoropyrrolidine-1-carboxylate is a notable compound in the field of medicinal chemistry, primarily recognized for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with two fluorine atoms at the 3-position and a benzyl ester group at the nitrogen atom. Its molecular formula is C12H14F2N2O2, and it has a molecular weight of 256.25 g/mol. The incorporation of fluorine atoms enhances both lipophilicity and metabolic stability, which are desirable traits in pharmaceutical applications.
Antibacterial Properties
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial activity. These compounds are being explored as potential candidates for developing new antibiotics, particularly against resistant bacterial strains. The mechanism of action often involves interaction with specific enzymes or receptors that are crucial for bacterial survival .
Enzyme Inhibition
This compound has been identified as a key intermediate in synthesizing enzyme inhibitors. Its difluorinated structure allows for enhanced binding affinity to target enzymes, which may lead to increased potency as an inhibitor. For instance, compounds similar to this one have shown effectiveness against DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2’-oxidase), an essential enzyme in mycobacterial growth .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Fluorination : The introduction of fluorine atoms at the 3-position often requires specialized reagents or conditions to ensure selectivity.
- Benzyl Ester Formation : The final step usually involves esterification with benzyl alcohol to yield the desired compound.
These synthetic routes can vary based on desired yields and purity levels.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting its potential role in antibiotic development.
- Enzyme Inhibition Studies : Research focusing on DprE1 inhibition revealed that modifications to the pyrrolidine structure could significantly enhance inhibitory potency. For example, certain analogs exhibited IC50 values as low as 0.041 µM against DprE1 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl pyrrolidine-1-carboxylate | C11H13NO2 | Lacks fluorine substituents; simpler structure |
3-Fluoropyrrolidine-1-carboxylic acid | C5H6FNO2 | Contains one fluorine; smaller size |
Benzyl 4-fluoropyrrolidine-1-carboxylate | C12H14FNO2 | Fluorine at the 4-position; different reactivity |
Benzyl 2,2-difluoropyrrolidine-1-carboxylate | C12H14F2N2O2 | Difluorination at a different position |
This compound stands out due to its specific difluorination pattern at the 3-position, which influences its chemical reactivity and biological interactions compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzyl 3,3-difluoropyrrolidine-1-carboxylate, and how is purity optimized?
The synthesis typically involves fluorination of a pyrrolidine precursor followed by benzyl protection. A key step is the introduction of fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Post-fluorination, the amine group is protected via benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to verify fluorine incorporation .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms benzyl group integration (δ ~5.1–5.3 ppm for CH₂Ph), while ¹⁹F NMR identifies difluoro substituents (δ ~-180 to -200 ppm for CF₂).
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺ = 266.13 for C₁₂H₁₃F₂NO₂).
- Infrared Spectroscopy (IR): Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups.
- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry (e.g., C–F bond lengths ~1.35 Å) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatiles.
- Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture.
- Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste. Toxicity data are limited, so treat as a potential irritant .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal Stability: Stable up to 150°C (DSC/TGA data). Avoid prolonged heating above 100°C to prevent decarboxylation.
- pH Sensitivity: Hydrolyzes under strong acidic (pH <2) or basic (pH >10) conditions, cleaving the benzyl ester.
- Light Sensitivity: Store in amber vials to prevent photodegradation .
Q. What methods are used to assess and ensure >95% purity?
- HPLC: Reverse-phase C18 column, UV detection at 254 nm, with acetonitrile/water (70:30) mobile phase.
- Elemental Analysis: Confirms C, H, N, F content within ±0.4% of theoretical values.
- Chiral HPLC (if applicable): Resolves enantiomers using a Chiralpak AD-H column .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3R,4R vs. 3S,4S configurations) influence reactivity and applications?
Stereochemistry dictates binding affinity in medicinal chemistry. For example, the (3R,4R)-isomer may exhibit higher enzymatic inhibition due to optimal fluorine positioning for hydrogen bonding. Chiral synthesis via asymmetric catalysis (e.g., Jacobsen’s catalyst) or resolution via diastereomeric salt formation (e.g., (+)-CSA) is critical. X-ray crystallography (as in ) or NOESY NMR can assign configurations .
Q. How can reaction conditions be optimized to minimize byproducts during fluorination?
- Reagent Selection: DAST vs. Deoxo-Fluor: The latter reduces HF byproduct formation.
- Temperature Control: Maintain -20°C to 0°C during fluorination to suppress ring-opening side reactions.
- Solvent Choice: Anhydrous DCM or THF minimizes hydrolysis. Post-reaction quenching with NaHCO₃ removes residual reagents .
Q. What mechanistic insights explain contradictions in reported yields for benzyl-protection steps?
Yield discrepancies (~60–85%) arise from competing N- vs. O-benzylation. Mechanistic studies (DFT calculations) show that steric hindrance at the pyrrolidine nitrogen favors N-protection. Adding catalytic DMAP accelerates benzyl chloroformate activation, improving selectivity .
Q. What advanced analytical challenges arise in characterizing fluorinated pyrrolidines, and how are they addressed?
- ¹⁹F NMR Signal Broadening: Caused by quadrupolar relaxation. Use high-field NMR (≥500 MHz) and dilute samples.
- MS Fragmentation: Fluorine loss during ionization complicates molecular ion detection. Employ soft ionization (APCI or MALDI) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Properties
IUPAC Name |
benzyl 3,3-difluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-7-15(9-12)11(16)17-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMBERXRQLASNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569927 | |
Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163457-22-5 | |
Record name | Phenylmethyl 3,3-difluoro-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163457-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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